An In-depth Technical Guide to the Synthesis of 1-Phenyl-cyclopropylamine from Styrene
An In-depth Technical Guide to the Synthesis of 1-Phenyl-cyclopropylamine from Styrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic routes for the preparation of 1-phenyl-cyclopropylamine, a valuable building block in medicinal chemistry, starting from the readily available raw material, styrene. This document details several synthetic strategies, providing in-depth experimental protocols, quantitative data, and visual representations of the reaction pathways.
Introduction
1-Phenyl-cyclopropylamine and its derivatives are key structural motifs in a variety of pharmacologically active compounds. The rigid cyclopropane ring introduces conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the phenylcyclopropylamine scaffold is present in compounds with diverse therapeutic applications, including monoamine oxidase (MAO) inhibitors and central nervous system (CNS) agents. The synthesis of this important amine from an inexpensive starting material like styrene is of significant interest to the pharmaceutical and chemical industries. This guide explores three distinct synthetic routes, each with its own set of advantages and challenges.
Route 1: Simmons-Smith Cyclopropanation followed by Oxidative Cleavage and Rearrangement
This classical approach involves the initial formation of the cyclopropane ring via a Simmons-Smith reaction, followed by functional group manipulations to introduce the amine moiety. This route is characterized by its well-established and robust reactions.
Overall Synthetic Pathway
Caption: Overall workflow for the synthesis of 1-phenyl-cyclopropylamine from styrene via Route 1.
Step 1: Simmons-Smith Cyclopropanation of Styrene
The Simmons-Smith reaction is a reliable method for the stereospecific conversion of alkenes to cyclopropanes.[1][2][3] The reaction utilizes an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[4][5]
Experimental Protocol:
A detailed experimental protocol for the Simmons-Smith cyclopropanation of an alkene is as follows:
-
Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Heat the mixture gently with a flame under a stream of nitrogen until it is dry. Cool to room temperature, then add anhydrous diethyl ether.
-
Reaction: To the stirred suspension of the zinc-copper couple in diethyl ether, add a solution of styrene (1.0 eq) in diethyl ether. Then, add a solution of diiodomethane (1.5 eq) in diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at reflux for 1 hour.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite, and wash the filter cake with diethyl ether. Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude phenylcyclopropane can be purified by fractional distillation.
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Notes |
| Styrene | 1.0 | Starting material |
| Zinc Dust | 2.0 | Formation of the organozinc reagent |
| Copper(I) Chloride | - | To activate the zinc |
| Diiodomethane | 1.5 | Methylene source |
| Diethyl Ether | - | Anhydrous solvent |
| Typical Yield | 70-85% | For the cyclopropanation of styrenes |
Step 2: Oxidation of Phenylcyclopropane to 1-Phenylcyclopropanecarboxylic Acid
The oxidation of the benzylic position of phenylcyclopropane to a carboxylic acid is a challenging transformation. Direct oxidation can lead to ring-opening or degradation of the cyclopropane ring. A multi-step approach is often necessary. One potential, though not yet fully detailed in the initial search, involves the conversion to an intermediate that can be more readily oxidized.
Step 3: Conversion of 1-Phenylcyclopropanecarboxylic Acid to 1-Phenyl-cyclopropylamine
The final step in this route involves the conversion of the carboxylic acid to the primary amine with the loss of one carbon atom. This can be achieved via either the Hofmann or Curtius rearrangement.
Option A: Hofmann Rearrangement
The Hofmann rearrangement of a primary amide provides a direct route to the corresponding primary amine.[6][7][8][9]
Experimental Protocol:
-
Amide Formation: Convert 1-phenylcyclopropanecarboxylic acid to the corresponding primary amide, 1-phenylcyclopropanecarboxamide, using standard methods (e.g., via the acid chloride followed by reaction with ammonia, or by direct coupling with ammonia using a coupling agent).
-
Rearrangement: To a solution of sodium hydroxide in water at 0 °C, add bromine dropwise to form a solution of sodium hypobromite. Add the 1-phenylcyclopropanecarboxamide to this solution and stir. Slowly warm the reaction mixture and then heat to reflux until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 1-phenyl-cyclopropylamine can be purified by distillation or by conversion to a salt followed by recrystallization.
Quantitative Data (Hofmann Rearrangement):
| Reactant/Reagent | Molar Ratio | Notes |
| 1-Phenylcyclopropanecarboxamide | 1.0 | Substrate |
| Sodium Hydroxide | 4.0 | Base |
| Bromine | 1.1 | Oxidizing agent |
| Typical Yield | 60-80% | For the rearrangement step |
Option B: Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the primary amine.[10][11][12][13][14]
Experimental Protocol:
-
Acyl Azide Formation: Convert 1-phenylcyclopropanecarboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. The crude acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone or a biphasic system) to form the acyl azide.
-
Rearrangement and Hydrolysis: The acyl azide is carefully heated in an inert solvent (e.g., toluene). The resulting isocyanate is not isolated but is directly hydrolyzed by the addition of aqueous acid, followed by heating to effect decarboxylation and formation of the amine.
-
Work-up: After cooling, the reaction mixture is basified with a strong base (e.g., NaOH) and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.
-
Purification: Purification can be achieved by distillation or salt formation.
Quantitative Data (Curtius Rearrangement):
| Reactant/Reagent | Molar Ratio | Notes |
| 1-Phenylcyclopropanecarboxylic acid | 1.0 | Starting material |
| Thionyl Chloride | 1.2 | For acyl chloride formation |
| Sodium Azide | 1.5 | For acyl azide formation |
| Typical Yield | 70-90% | For the overall conversion from the acid |
Route 2: Nitrile-Based Synthesis via Kulinkovich-Szymoniak Reaction
This route aims to construct the cyclopropylamine moiety directly from a nitrile precursor using a titanium-mediated cyclopropanation reaction. The key challenge lies in the synthesis of the appropriate nitrile starting material from styrene.
Overall Synthetic Pathway
Caption: Proposed workflow for Route 2, highlighting the need for a synthetic route to the nitrile intermediate.
Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile from Styrene
A direct and efficient method for the conversion of styrene to 1-phenylcyclopropanecarbonitrile is not well-documented in the initial search results. This would likely involve a multi-step sequence, potentially proceeding through intermediates such as styrene oxide or a dihalo-adduct. Further research is required to establish a viable protocol for this transformation.
Step 2: Kulinkovich-Szymoniak Reaction
The Kulinkovich-Szymoniak reaction is a powerful method for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) alkoxide.[15][16][17][18][19]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, place a solution of 1-phenylcyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether.
-
Reagent Addition: Add titanium(IV) isopropoxide (1.2 eq) to the solution. Cool the mixture to -78 °C and slowly add a solution of ethylmagnesium bromide (2.5 eq) in diethyl ether.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of water. Filter the resulting suspension through a pad of celite, washing with diethyl ether. The filtrate is then extracted with aqueous HCl. The acidic aqueous layer is washed with ether, then basified with NaOH and extracted with diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to afford the crude 1-phenyl-cyclopropylamine, which can be purified by distillation.
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Notes |
| 1-Phenylcyclopropanecarbonitrile | 1.0 | Substrate |
| Titanium(IV) isopropoxide | 1.2 | Mediator |
| Ethylmagnesium bromide | 2.5 | Grignard reagent |
| Typical Yield | 60-75% | For the cyclopropanation of nitriles |
Route 3: Photocatalytic Bromonitroalkylation of Styrene
This modern approach offers a more direct route to a 1-phenyl-cyclopropylamine precursor through a photocatalytic reaction.[20][21][22] The key steps involve the formation of a bromonitroalkane, followed by cyclization and reduction.
Overall Synthetic Pathway
Caption: Synthetic workflow for Route 3, a modern photocatalytic approach.
Step 1: Photocatalytic Bromonitroalkylation of Styrene
This step involves the visible-light-mediated addition of bromonitromethane to styrene to form a γ-bromonitroalkane.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel suitable for photochemistry, combine styrene (1.0 eq), bromonitromethane (1.5 eq), and a photocatalyst (e.g., an iridium or ruthenium complex, ~1-2 mol%) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Reaction: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes. Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until completion as monitored by TLC.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Notes |
| Styrene | 1.0 | Substrate |
| Bromonitromethane | 1.5 | Reagent |
| Photocatalyst | 0.01-0.02 | e.g., [Ir(ppy)2(dtbbpy)]PF6 |
| Typical Yield | 70-90% | For the addition reaction |
Step 2: Base-Mediated Cyclization to 1-Nitro-2-phenylcyclopropane
The resulting γ-bromonitroalkane undergoes an intramolecular nucleophilic substitution in the presence of a base to form the nitrocyclopropane.
Experimental Protocol:
-
Reaction: Dissolve the purified 1-bromo-2-nitro-1-phenylethane (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF). Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq), and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: The crude nitrocyclopropane can be purified by column chromatography.
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Notes |
| 1-Bromo-2-nitro-1-phenylethane | 1.0 | Substrate |
| DBU | 1.2 | Base |
| Typical Yield | 80-95% | For the cyclization step |
Step 3: Reduction of 1-Nitro-2-phenylcyclopropane
The final step is the reduction of the nitro group to a primary amine.
Experimental Protocol:
-
Reaction: To a solution of the 1-nitro-2-phenylcyclopropane (1.0 eq) in a solvent such as ethanol or acetic acid, add a reducing agent. Common reducing agents for this transformation include zinc powder in the presence of an acid (e.g., HCl or acetic acid), or catalytic hydrogenation (e.g., H2, Pd/C).
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: If using zinc, filter off the excess metal powder and wash with the reaction solvent. Neutralize the filtrate and extract the product into an organic solvent. If using catalytic hydrogenation, filter off the catalyst.
-
Purification: The crude 1-phenyl-cyclopropylamine can be purified by distillation or by forming a salt and recrystallizing.
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Notes |
| 1-Nitro-2-phenylcyclopropane | 1.0 | Substrate |
| Zinc Powder | 5.0 | Reducing agent |
| Acetic Acid | - | Acidic medium |
| Typical Yield | 70-90% | For the reduction of the nitro group |
Conclusion
This technical guide has outlined three distinct synthetic strategies for the preparation of 1-phenyl-cyclopropylamine from styrene.
-
Route 1 represents a classical and robust approach, although it is longer and requires a challenging oxidation step that warrants further investigation for a high-yielding protocol.
-
Route 2 offers a potentially shorter synthesis via the Kulinkovich-Szymoniak reaction, but is currently hampered by the lack of a direct and efficient method for synthesizing the required 1-phenylcyclopropanecarbonitrile precursor from styrene.
-
Route 3 presents a modern, efficient, and more direct pathway utilizing photocatalysis. This route is highly promising due to its mild reaction conditions and good overall yields.
The choice of synthetic route will depend on the specific requirements of the researcher or organization, including available equipment, expertise, and desired scale of production. For researchers in drug development, the photocatalytic route (Route 3) offers a state-of-the-art and efficient method for accessing this important building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. pharmdguru.com [pharmdguru.com]
- 10. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 12. Curtius Rearrangement [organic-chemistry.org]
- 13. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 16. grokipedia.com [grokipedia.com]
- 17. synarchive.com [synarchive.com]
- 18. On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 20. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
